molecular formula C22H29ClO3 B13820525 (10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No.: B13820525
M. Wt: 376.9 g/mol
InChI Key: UCTLHLZWKJIXJI-VWSDOHLZSA-N
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Description

This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthren core modified with a 17-chloro, 16-formyl, and 3-acetate substituent. Its stereochemistry (10R,13S) and substitution pattern distinguish it from related compounds. Such modifications are common in medicinal chemistry to optimize pharmacokinetic or pharmacodynamic profiles. Structural data from crystallography (using SHELX software ) and synthetic protocols (e.g., Ullmann coupling ) underpin its characterization and production.

Properties

Molecular Formula

C22H29ClO3

Molecular Weight

376.9 g/mol

IUPAC Name

[(10R,13S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H29ClO3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14(12-24)20(22)23/h4,12,16-19H,5-11H2,1-3H3/t16?,17?,18?,19?,21-,22-/m0/s1

InChI Key

UCTLHLZWKJIXJI-VWSDOHLZSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C

Origin of Product

United States

Biological Activity

The compound (10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (CAS Number: 1865-56-1) is a complex organic molecule with significant biological potential. Its unique structure includes multiple functional groups and stereocenters that contribute to its reactivity and biological activity. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

The molecular formula of the compound is C22H29ClO3C_{22}H_{29}ClO_3 with a molecular weight of approximately 376.917 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point484.1 ± 45.0 °C at 760 mmHg
Flash Point165.1 ± 27.7 °C
LogP4.99
PSA43.37 Å

These properties suggest that the compound may exhibit lipophilic characteristics, which can influence its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features may exhibit various biological activities, including:

  • Antitumor Activity : Compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation.
  • Hormonal Activity : Given its steroid-like structure, it may interact with hormonal pathways.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on related compounds.

Case Studies

  • Antitumor Effects : A study demonstrated that derivatives of similar compounds exhibited IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells, indicating significant cytotoxic activity . Although specific data for the compound is limited, its structural similarities suggest potential for similar effects.
  • Hormonal Modulation : Research into steroidal compounds has shown that they can act as agonists or antagonists in hormone signaling pathways. The presence of a chloro substituent and aldehyde group may enhance its interaction with steroid receptors.
  • Inflammatory Pathway Interaction : Compounds with similar frameworks have been noted for their ability to suppress NF-kB signaling pathways . This suggests that the compound could potentially exert anti-inflammatory effects through similar mechanisms.

Understanding the mechanism of action for this compound requires further investigation into its interactions at the molecular level. Potential methods for studying these interactions include:

  • Molecular Docking Studies : To predict how the compound binds to various biological targets.
  • In Vitro Assays : To evaluate its effects on cell lines and primary cells.
  • In Vivo Studies : To assess therapeutic efficacy in animal models.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
17β-EstradiolSteroidal structureEstrogenic activity
TestosteroneSteroidal structureAndrogenic activity
DexamethasoneCorticosteroidAnti-inflammatory properties

The unique combination of the dodecahydro framework along with specific functional groups sets this compound apart from others in its class.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares its core cyclopenta[a]phenanthren scaffold with several analogs but differs in substituent type, position, and stereochemistry:

Compound Name Substituents Key Structural Differences Reference
(10R,13S)-17-Chloro-16-formyl-...-3-yl acetate (Target) 17-Cl, 16-formyl, 3-acetate, 10R,13S Reference compound
[(3S,5S,8R,9S,10S,13S,14S)-16-formyl-10,13-dimethyl-...-3-yl] acetate 16-formyl, 3-acetate, 5S stereocenter Additional 5S stereocenter; no 17-Cl
(3S,8R,9S,10R,13S,14S)-17-(1H-Indol-5-yl)-10,13-dimethyl-...-3-ol 17-indol-5-yl, 3-OH Aromatic indole substituent; hydroxyl vs. acetate
(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-16-methylene-3-oxo-...-17-yl acetate 17-acetyl, 16-methylene, 3-oxo Oxo group at C3; methylene at C16

Key Observations :

  • The 17-chloro group in the target compound is rare; most analogs feature hydroxyl, acetyl, or aromatic groups at this position .
  • The 16-formyl substituent is shared with , but stereochemical variations (e.g., 10R vs.
  • Acetate at C3 is common in analogs to improve bioavailability, while hydroxyl or oxo groups may influence hydrogen-bonding capacity .
Pharmacological Activity
  • Anticancer Activity: Steroidal derivatives with indole substituents (e.g., compound 10l in ) inhibit cancer cell growth via ferroptosis induction, a mechanism relevant to oral squamous cell carcinoma . The target’s chloro and formyl groups may enhance electrophilicity, promoting similar pathways.
  • Androgen Receptor Modulation : Analogs like YXG-158 (from ) degrade androgen receptors, addressing prostate cancer resistance. The target’s stereochemistry (10R,13S) may similarly influence receptor binding.
Physicochemical Properties

Comparative solubility, molecular weight, and stability:

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound ~435.9 3.5–4.0 <0.1 (aqueous) Hydrolytically stable at C3 acetate
17-Hydroxy-10,13-dimethyl-...-3-one 228.29 5.52 0.07 Prone to oxidation at C3
1-(3-Cyano-4-((8S,9R,10S,13S,14S,17S)-... 428.5 1.8 0.15 Sensitive to UV degradation

Key Trends :

  • Higher molecular weight and lipophilicity (LogP) in the target compound suggest prolonged half-life but reduced aqueous solubility.
  • The 17-chloro group may increase metabolic stability compared to hydroxylated analogs .

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